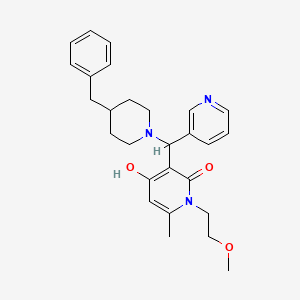

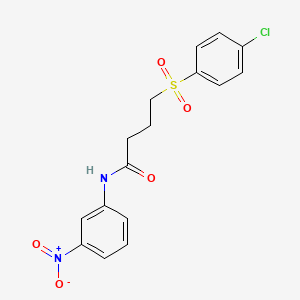

![molecular formula C16H13N3OS B2814011 2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide CAS No. 355817-92-4](/img/structure/B2814011.png)

2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1H-pyrrol-1-yl)-N’-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide” is a complex organic molecule that contains a pyrrole ring and a thiophene ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and thiophene, but with one of the positions filled by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a flat five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiophene rings, along with other functional groups. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrole and thiophene rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications

Synthesis and Insecticidal Assessment

Research has led to the synthesis of various heterocycles, including thiophene derivatives, which have been tested for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This study showcases the potential of incorporating thiophene moieties into compounds for pest control applications, highlighting the chemical versatility and potential agricultural benefits of such compounds (Fadda et al., 2017).

Corrosion Inhibition

Green Synthesis and Corrosion Inhibition Study

The compound 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide has been synthesized and evaluated for its corrosion inhibition efficiency. This research demonstrates the compound's effectiveness as a corrosion inhibitor, suggesting its potential application in protecting metals and alloys in acidic environments (Singh et al., 2018).

Photomagnetic and Spin-Crossover Studies

Magnetic and Photomagnetic Study of Iron(II) Spin-Crossover Complexes

New iron(II) complexes featuring N₄O₂ coordination spheres were synthesized, showcasing spin-crossover (SCO) properties. This study is significant for the development of SCO materials, which have applications in sensors and molecular switches, demonstrating the role of such compounds in advancing materials science (Zhang et al., 2010).

Anticancer Activity

Anticancer Activity of Arylazothiazoles and Thiadiazoles

A novel series of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide was synthesized and shown to exhibit anticancer activity. This research highlights the potential therapeutic applications of these compounds in cancer treatment, underlining the importance of structural innovation in drug discovery (Gomha et al., 2015).

Antibacterial Applications

Synthesis and Antibacterial Activity of Novel Benzohydrazide Derivatives

A series of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives were evaluated for their antibacterial activity, showing high efficacy against several bacterial strains. This study contributes to the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (Giri et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(18-17-12-13-6-5-11-21-13)14-7-1-2-8-15(14)19-9-3-4-10-19/h1-12H,(H,18,20)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCYTOCOOFBVJY-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=CS2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)

![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)